molecular formula C11H13O2- B11724515 3-(2,6-Dimethylphenyl)propanoate

3-(2,6-Dimethylphenyl)propanoate

Cat. No.: B11724515
M. Wt: 177.22 g/mol
InChI Key: CMUMYLYPFFNWNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylphenyl)propanoate is an organic compound that belongs to the class of esters. It is derived from the reaction between 2,6-dimethylphenol and propanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)propanoate typically involves the esterification of 2,6-dimethylphenol with propanoic acid. One common method includes the use of sodium hydride as a base and propanoyl chloride as the acylating agent. The reaction is carried out in anhydrous ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Dimethylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s aromatic ring can also interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl acetate
  • 2,6-Dimethylphenyl butanoate
  • 2,6-Dimethylphenyl benzoate

Comparison

3-(2,6-Dimethylphenyl)propanoate is unique due to its specific ester linkage and the presence of two methyl groups on the aromatic ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C11H13O2-

Molecular Weight

177.22 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)/p-1

InChI Key

CMUMYLYPFFNWNN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.